![molecular formula C17H23N3O2 B7534893 N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide, commonly known as Diethylcarbamazine (DEC), is a synthetic anthelmintic drug that is primarily used to treat filariasis, a parasitic infection caused by thread-like nematode worms. DEC is known for its potent microfilaricidal activity, which makes it an essential drug in global efforts to eliminate filariasis. In
作用机制
The exact mechanism of action of Diethylcarbamazine is not fully understood. However, it is known to affect the nervous system of the parasites, causing paralysis and death. Diethylcarbamazine also has immunomodulatory effects, which may contribute to its efficacy in treating filariasis.
Biochemical and Physiological Effects:
Diethylcarbamazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of circulating microfilariae and adult worms in the blood. Diethylcarbamazine also has immunomodulatory effects, which may contribute to its efficacy in treating filariasis. However, Diethylcarbamazine has also been associated with adverse effects, such as fever, headache, and gastrointestinal symptoms.
实验室实验的优点和局限性
Diethylcarbamazine has several advantages for lab experiments. It is a potent microfilaricidal drug, which makes it useful for studying the effects of parasitic infections on the host. Diethylcarbamazine is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to using Diethylcarbamazine in lab experiments. It is a synthetic drug, which may limit its relevance to studying natural infections. Additionally, Diethylcarbamazine has been associated with adverse effects, which may confound experimental results.
未来方向
There are several future directions for research on Diethylcarbamazine. One area of interest is the development of new formulations of Diethylcarbamazine that are more effective and have fewer adverse effects. Another area of interest is the study of Diethylcarbamazine's immunomodulatory effects, which may have implications for the treatment of other infectious diseases. Additionally, there is a need for further research on the mechanism of action of Diethylcarbamazine, which may lead to the development of new drugs for the treatment of filariasis and other parasitic infections.
Conclusion:
Diethylcarbamazine is a potent microfilaricidal drug that is essential for the treatment of filariasis. It has been extensively studied for its efficacy in treating filariasis and has also been studied for its potential in treating other parasitic infections. Diethylcarbamazine has several advantages for lab experiments, but there are also limitations to its use. Future research on Diethylcarbamazine may lead to the development of new formulations and new drugs for the treatment of filariasis and other parasitic infections.
合成方法
Diethylcarbamazine can be synthesized by reacting 2,3-dimethyl-1H-indole-5-carboxylic acid with diethylamine and oxalyl chloride. The resulting product is then hydrolyzed with aqueous sodium hydroxide to yield Diethylcarbamazine. The synthesis of Diethylcarbamazine is a complex process that requires expertise and specialized equipment.
科学研究应用
Diethylcarbamazine has been extensively studied for its efficacy in treating filariasis. It is commonly used in mass drug administration programs in endemic areas to control the spread of filariasis. In addition to its use in filariasis, Diethylcarbamazine has also been studied for its potential in treating other parasitic infections, such as onchocerciasis and loiasis.
属性
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)16(21)10-18-17(22)13-7-8-15-14(9-13)11(3)12(4)19-15/h7-9,19H,5-6,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHHAVIKPKPFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC2=C(C=C1)NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
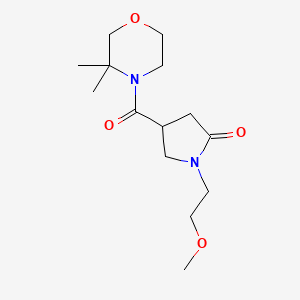
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
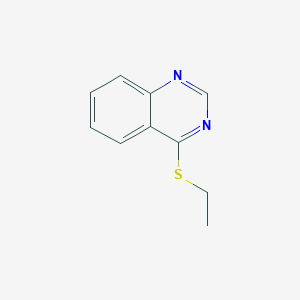
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
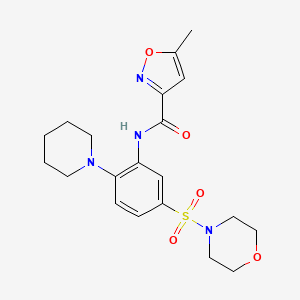
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
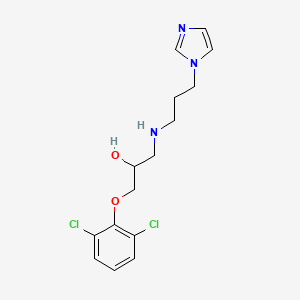
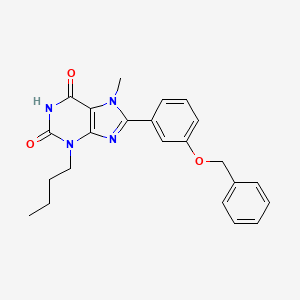
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)